

# A Spectroscopic Showdown: Differentiating Aminobenzoic Acid Isomers

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## Compound of Interest

Compound Name: 3-Aminobenzoic Acid

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A comparative guide for researchers and drug development professionals on the distinct spectroscopic signatures of 2-aminobenzoic acid, **3-aminobenzoic acid**, and 4-aminobenzoic acid.

The three structural isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), **3-aminobenzoic acid**, and 4-aminobenzoic acid (PABA)—are foundational molecules in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals.<sup>[1]</sup> Despite sharing the same molecular formula ( $C_7H_7NO_2$ ), the positional variance of the amino and carboxylic acid groups on the benzene ring bestows upon them unique chemical and physical properties.<sup>[1]</sup> This guide provides a detailed spectroscopic comparison of these isomers, supported by experimental data, to facilitate their accurate identification and characterization.

## Comparative Spectroscopic Data

The following tables summarize key quantitative data from various spectroscopic techniques, highlighting the distinct electronic and structural environments of each isomer.

Table 1: UV-Visible (UV-Vis) Spectroscopy

Isomer	$\lambda_{\text{max}}$ (nm) in Methanol/Ethanol
2-Aminobenzoic Acid	~218, ~335[1]
3-Aminobenzoic Acid	~194, ~226, ~272[1]
4-Aminobenzoic Acid	~194, ~226, ~278 (in an unspecified solvent)[1], ~280 in methanol, ~288 in isopropanol

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Isomer	N-H Stretch ( $\text{cm}^{-1}$ )	O-H Stretch (COOH) ( $\text{cm}^{-1}$ )	C=O Stretch (COOH) ( $\text{cm}^{-1}$ )	N-H Bend ( $\text{cm}^{-1}$ )	C=C Stretch (Aromatic) ( $\text{cm}^{-1}$ )
2-Aminobenzoic Acid	~3480, ~3370	~3000-2500 (broad)	~1670-1680	~1615	~1580, ~1560
3-Aminobenzoic Acid	~3480, ~3380	~3000-2500 (broad)	~1690-1700	~1620	~1590, ~1520
4-Aminobenzoic Acid	~3470, ~3370	~3000-2500 (broad)	~1680-1690	~1625	~1600, ~1520

Table 3:  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm, DMSO- $d_6$ )

Isomer	-COOH	Aromatic Protons	-NH <sub>2</sub>
2-Aminobenzoic Acid	~11.5 - 13.0	6.5 - 8.0	~5.0 - 6.0
3-Aminobenzoic Acid	~12.5 - 13.5	7.0 - 8.0	~5.5 - 6.5
4-Aminobenzoic Acid	~12.0	6.57, 7.65	5.89

Table 4:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm, DMSO- $\text{d}_6$ )

Isomer	C=O (COOH)	Aromatic Carbons
2-Aminobenzoic Acid	~169	110 - 152
3-Aminobenzoic Acid	~168	115 - 148
4-Aminobenzoic Acid	~167	113 - 153

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

### 1. UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of the aminobenzoic acid isomer.
  - Dissolve the sample in 100 mL of a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
  - Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8.
- Measurement:
  - Record the UV-Vis spectrum from 200 to 400 nm.
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer.

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of the aminobenzoic acid isomer with dry potassium bromide (KBr) in a mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Measurement:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the infrared spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .

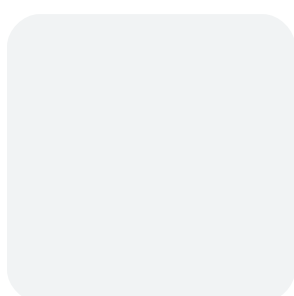
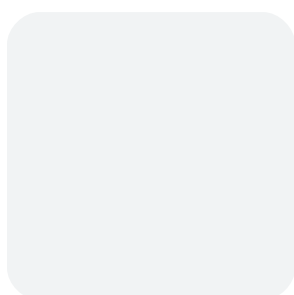
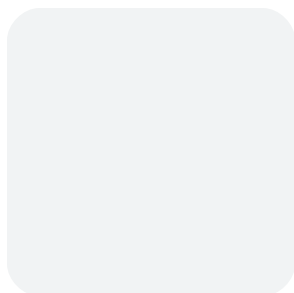
### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
  - Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Measurement:
  - Acquire the  $^1\text{H}$  NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
  - Acquire the  $^{13}\text{C}$  NMR spectrum.
  - Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to tetramethylsilane (TMS).

## Visualizing the Isomers and Experimental Workflow

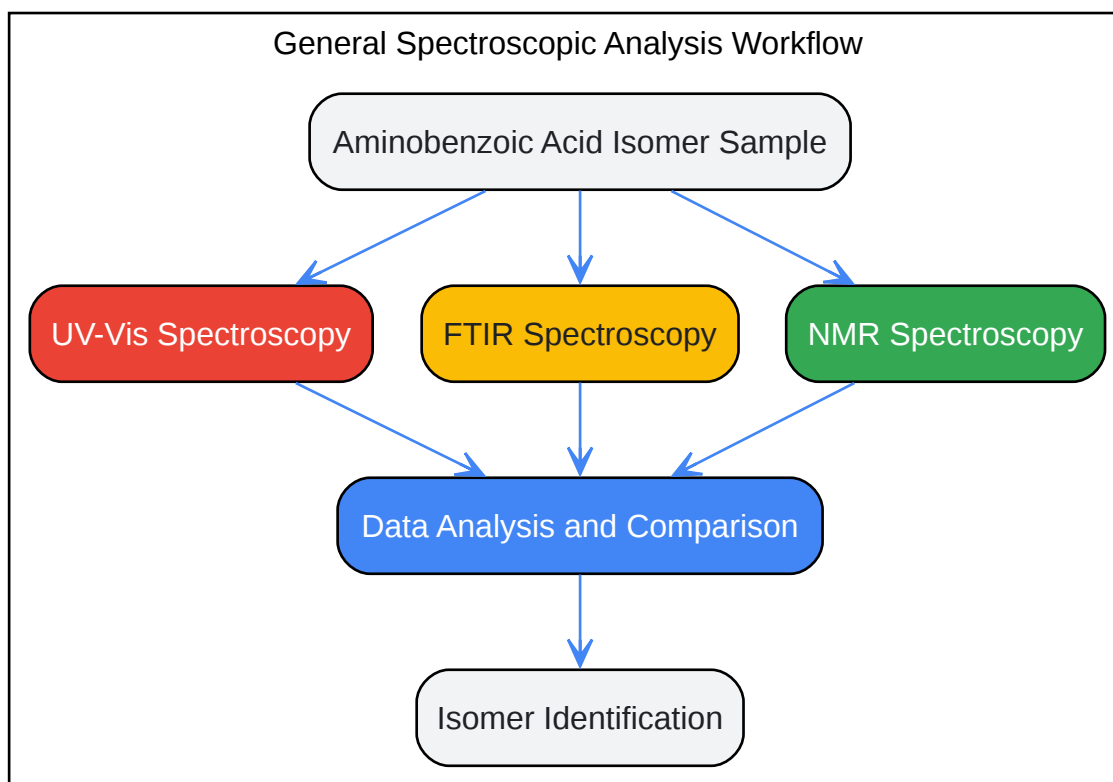
The following diagrams illustrate the structural differences between the aminobenzoic acid isomers and the general workflow for their spectroscopic analysis.

## Aminobenzoic Acid Isomers



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Caption: Structural diagrams of the three aminobenzoic acid isomers.



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Caption: A generalized workflow for the spectroscopic analysis of aminobenzoic acid isomers.

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## References

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